MPS-EDA.TFA, or the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, is a synthetic compound characterized by its molecular formula C11H14F3N3O5 and a molecular weight of 317.24 g/mol . This compound is notable for its unique structural features, including a pyrrole ring and an aminoethyl side chain, which contribute to its chemical properties and biological activities.
Mps-eda.tfa does not have a direct biological effect. Its mechanism of action relies on its ability to form covalent linkages between two biomolecules through its reactive functional groups. This crosslinking can alter the properties of the bioconjugates, such as stability, targeting specificity, and functionality [].
Mps-eda.tfa is for research use only and should be handled with appropriate care. No specific toxicity data is readily available, but it is recommended to follow standard laboratory safety protocols when handling the compound, including wearing gloves, eye protection, and working in a fume hood [].
Here are some specific scientific research applications of Mps-eda.tfa:
These reactions are crucial for its application in biochemical research and drug development.
MPS-EDA.TFA exhibits significant biological activity, particularly in targeting sulfhydryl groups in proteins. This activity suggests potential applications in:
The specific mechanisms of action and efficacy in biological systems require further investigation but indicate promise in the field of medicinal chemistry.
The synthesis of MPS-EDA.TFA typically involves the following steps:
This multi-step synthesis allows for control over the purity and yield of MPS-EDA.TFA, which is essential for its application in research.
MPS-EDA.TFA has diverse applications across several fields:
These applications highlight its versatility as a chemical tool in both academic and industrial settings.
Interaction studies involving MPS-EDA.TFA focus on its binding affinity with various biomolecules. Notable findings include:
These interactions underscore the importance of MPS-EDA.TFA in biochemical research and drug discovery.
Several compounds share structural similarities with MPS-EDA.TFA. Notable examples include:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(2-aminoethyl)-3-(2,5-dioxo-pyrrolidinyl)propanamide | Similar backbone | Lacks trifluoroacetate group |
| N-acetylcysteine | Contains thiol group | Known antioxidant properties |
| 2-(N-acetylamino)-3-(2,5-dioxo-pyrrolidinyl)propanoic acid | Related structure | Different functional groups |
MPS-EDA.TFA is unique due to its trifluoroacetate salt formation, which enhances solubility and reactivity compared to similar compounds. Its specific targeting of sulfhydryl groups also sets it apart in bioconjugation applications.
MPS-EDA.TFA emerged in the early 2010s as a tool for covalent bioconjugation, driven by the demand for stable crosslinkers in peptide synthesis and protein engineering. Its trifluoroacetate salt form was first cataloged in PubChem in 2016, reflecting its adoption in biochemical research. The compound’s design integrates a maleimide group for thiol reactivity and an ethylenediamine spacer, optimizing its utility in forming stable biomolecular adducts.
The systematic IUPAC name, N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid, underscores its dual-component structure:
Synonyms and Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1301739-85-4 |
| Molecular Formula | C₁₁H₁₄F₃N₃O₅ |
| Molecular Weight | 325.24 g/mol |
| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O |
| InChI Key | JWABXLPITSNLQG-UHFFFAOYSA-N |
MPS-EDA.TFA belongs to three key families:
The compound’s architecture confers unique reactivity and application versatility:
Table 1: Key Structural Features and Their Roles
| Feature | Role |
|---|---|
| Maleimide ring | Thiol-specific covalent conjugation |
| Ethylenediamine spacer | Reduces steric constraints |
| TFA counterion | Enhances solubility and stability |
MPS-EDA.TFA is synthesized via a two-step process:
Reaction Scheme:
$$ \text{Maleic Anhydride} + \text{Ethylenediamine} \rightarrow \text{Maleimide-Amide Intermediate} \xrightarrow{\text{TFA}} \text{MPS-EDA.TFA} $$
Table 2: Representative Applications
| Application | Mechanism | Reference |
|---|---|---|
| Protein PEGylation | Thiol-maleimide conjugation | |
| Hydrogel crosslinking | Michael addition with polymers | |
| ADC development | Site-specific drug attachment |
N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate exhibits the molecular formula C₁₁H₁₄F₃N₃O₅ with a molecular weight of 325.24 g/mol [1]. The compound represents a salt formation between the base compound N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide (C₉H₁₃N₃O₃, molecular weight 211.22 g/mol) and trifluoroacetic acid (C₂HF₃O₂, molecular weight 114.02 g/mol) [1] [2].
The exact mass calculations reveal a monoisotopic mass of 325.08855504 Da, providing precise mass spectrometric identification capabilities [1]. The molecular composition consists of 36 total atoms, with 22 heavy atoms contributing to the overall molecular architecture [1]. This molecular weight distribution places the compound within the range typical for bioconjugation reagents and chemical crosslinking agents.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄F₃N₃O₅ | [1] |
| Molecular Weight | 325.24 g/mol | [1] |
| Exact Mass | 325.08855504 Da | [1] |
| Monoisotopic Mass | 325.08855504 Da | [1] |
| Total Atom Count | 36 | [1] |
| Heavy Atom Count | 22 | [1] |
The compound structure incorporates three distinct functional regions that define its chemical reactivity and physical properties [1] [7]. The molecular architecture consists of a maleimide electrophilic moiety, an aminoethyl nucleophilic group, and a trifluoroacetate counterion, each contributing specific chemical characteristics to the overall compound behavior.
The maleimide functional group constitutes the core reactive element of the compound, featuring a five-membered pyrrolidine-2,5-dione ring system [15] [16]. This cyclic dicarboximide structure contains two carbonyl groups positioned at the 2 and 5 positions of the pyrrolidine ring, creating a highly electrophilic double bond susceptible to nucleophilic attack [15] [17]. The maleimide moiety exhibits characteristic spectroscopic signatures, including symmetric and asymmetric carbonyl stretching vibrations at approximately 1778 cm⁻¹ and 1717 cm⁻¹ respectively [49] [50].
The pyrrolidine-2,5-dione ring demonstrates exceptional selectivity toward sulfhydryl groups under neutral to slightly basic conditions (pH 6.5-7.5), forming stable thioether linkages through Michael addition reactions [17] [21]. The double bond reactivity of the maleimide group exceeds its reactivity toward amino groups by approximately 1000-fold at physiological pH, providing excellent chemoselectivity [17] [21].
The aminoethyl component consists of a two-carbon chain terminated with a primary amino group, providing the compound with hydrogen bonding capabilities and enhanced water solubility [8] [12]. This structural element introduces basicity to the molecule while maintaining sufficient chain length for effective crosslinking applications. The aminoethyl group contributes to the overall hydrogen bonding profile, with the primary amine serving as both a hydrogen bond donor and acceptor [1].
The ethylene spacer between the maleimide reactive site and the terminal amino group spans ten atoms in length, equivalent to approximately 10.7 Ångströms, providing optimal flexibility for bioconjugation applications [12] [14]. This spacer length facilitates effective molecular bridging while minimizing steric hindrance during chemical reactions.
The trifluoroacetate counterion (CF₃COO⁻) serves as the conjugate base of trifluoroacetic acid, one of the strongest carboxylic acids known [23] [24]. This counterion possesses exceptional chemical stability due to the electron-withdrawing properties of the trifluoromethyl group, which significantly weakens the conjugate base relative to acetate [23]. The trifluoroacetate ion exhibits a pKₐ of 0.23, making it an extremely weak base compared to conventional carboxylate anions [23] [24].
The presence of three fluorine atoms creates a highly electronegative environment that stabilizes the anionic charge through inductive effects [23] [27]. This structural feature contributes to the overall chemical stability of the salt form while enhancing solubility characteristics in polar solvents [24] [27].
The compound exhibits minimal stereochemical complexity due to the absence of defined chiral centers in its primary structure [1]. The maleimide ring system adopts a planar configuration that eliminates potential conformational isomerism within the cyclic dicarboximide portion [15] [29]. The pyrrolidine-2,5-dione ring demonstrates characteristic pseudorotation behavior typical of five-membered ring systems, allowing for dynamic conformational flexibility [29].
The aminoethyl chain maintains conformational freedom through rotation around the carbon-carbon and carbon-nitrogen bonds, providing multiple accessible conformations under ambient conditions [1]. This conformational flexibility enhances the compound's ability to adopt optimal geometries during chemical conjugation reactions while minimizing unfavorable steric interactions.
The overall molecular geometry exhibits minimal stereochemical constraints, with the primary conformational preferences determined by intramolecular hydrogen bonding interactions and solvent effects rather than rigid stereochemical requirements [1] [29].
N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate exists as a white to off-white crystalline solid under standard laboratory conditions [2] [6]. The compound demonstrates high water solubility characteristics attributed to the presence of the trifluoroacetate counterion and the aminoethyl functional group [12] [24]. This enhanced solubility profile facilitates its use in aqueous reaction media typical of bioconjugation applications.
The thermal stability of the compound reflects the robust nature of both the maleimide ring system and the trifluoroacetate salt form [32] [35]. Trifluoroacetic acid derivatives generally exhibit decomposition temperatures above 200°C, with the parent acid showing a boiling point of 72.4°C [35] [36]. The salt form demonstrates increased thermal stability compared to the free acid due to ionic bonding interactions.
Chemical stability studies indicate that maleimide-containing compounds maintain structural integrity under neutral pH conditions but undergo gradual hydrolysis under alkaline conditions [33] [37]. The hydrolysis process involves nucleophilic attack at the carbonyl carbon atoms, leading to ring opening and formation of maleamic acid derivatives [49]. This pH-dependent stability profile necessitates storage under controlled conditions to maintain compound integrity.
| Property | Value | Storage Conditions |
|---|---|---|
| Physical State | White to off-white solid | [2] [6] |
| Water Solubility | Highly soluble | [12] [24] |
| pH Stability | Stable at neutral pH | [33] [37] |
| Storage Temperature | 4°C recommended | [6] |
| Thermal Stability | >200°C decomposition | [32] [35] |
The spectroscopic profile of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate reflects the combined contributions of its constituent functional groups [1] [16]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the maleimide carbonyl stretching vibrations, amino group stretching modes, and trifluoroacetate vibrational features.
The maleimide component exhibits distinctive carbonyl stretching absorptions in the infrared spectrum, with symmetric and asymmetric C=O stretches appearing at approximately 1778 cm⁻¹ and 1717 cm⁻¹ respectively [49] [50]. Additional maleimide-specific bands include the C-N-C symmetric stretch at approximately 1405 cm⁻¹ and various ring breathing modes in the fingerprint region [49] [48].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns [51] [53]. The maleimide protons typically appear as a singlet around 6.7-6.8 ppm in ¹H NMR spectra, while the aminoethyl protons exhibit characteristic multipicity patterns corresponding to the ethylene chain environment [51] [53]. Carbon-13 NMR spectroscopy reveals the carbonyl carbon resonances of the maleimide ring system at approximately 170-175 ppm, consistent with cyclic imide structures [53].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics primarily attributed to the maleimide chromophore, with absorption maxima typically occurring around 300 nm [52] [54]. The electronic transitions correspond to n→π* and π→π* excitations within the conjugated maleimide system [52]. The presence of the aminoethyl substituent may introduce minor bathochromic shifts compared to unsubstituted maleimide derivatives [54].
Mass spectrometry provides definitive molecular weight confirmation with characteristic fragmentation patterns reflecting the loss of the trifluoroacetate counterion and subsequent breakdown of the organic cation [1] [44]. The exact mass determination capabilities enable precise identification and purity assessment of the compound in analytical applications [44] [47].
| Spectroscopic Technique | Key Characteristics | Typical Values |
|---|---|---|
| Infrared Spectroscopy | Maleimide C=O stretch | 1778, 1717 cm⁻¹ [49] [50] |
| ¹H NMR | Maleimide protons | 6.7-6.8 ppm [51] [53] |
| ¹³C NMR | Carbonyl carbons | 170-175 ppm [53] |
| UV-Visible | Absorption maximum | ~300 nm [52] [54] |
| Mass Spectrometry | Molecular ion | 325.088 m/z [1] [44] |
The key hetero‐five-membered scaffold in Mps-eda·trifluoroacetate is a maleimide (2,5-dihydro-2,5-dioxo-1H-pyrrole) ring. Two industrially relevant routes are routinely exploited:
| Route | Starting materials | Typical reagents & conditions | Isolated yield | Literature source |
|---|---|---|---|---|
| A. Maleamic‐acid dehydration | 3-Maleimidopropionic acid* | Acetic anhydride / triethylamine, 55–65 °C, 3 h | 95% [1] | Patent EP 0372922 A2 |
| B. One-pot aqueous Diels–Alder release | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride + amino acid | H₂O, 100 °C, 1 h (or 2 min microwave) | 60–92% for diverse amines [2] | Arkivoc 2001 |
Route A is favoured at multi-kilogram scale because the zinc-salt azeotropic process continuously removes water, suppressing maleamic–maleimide equilibria and delivering near-quantitative conversion without chromatographic work-up [1]. Route B provides a greener, solvent-free alternative; water acts as both solvent and by-product scavenger, and energy demand can be cut by microwave heating, reducing reaction time from hours to seconds [2].
After generation of the maleimide, the three-carbon linker is converted to an amide with 2-aminoethanamine (ethylenediamine) to furnish N-(2-aminoethyl)-3-maleimidopropanamide. Two complementary strategies are used:
Direct condensation sequence – Boc-protected ethylenediamine is reacted with maleic anhydride to give the maleamic acid; in-situ acetyl-assisted dehydration produces the Boc-protected maleimide, which is finally deprotected with trifluoroacetic acid to give the target trifluoroacetate salt in three steps (overall >88% based on reported gram-scale data) [4].
Carbodiimide-mediated amidation – 3-Maleimidopropionic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide, then coupled to ethylenediamine under mild aqueous conditions (pH 6.5–7.2). The absence of strong dehydrating agents permits protein-compatible process temperatures (<25 °C) while maintaining ≥85% conversion [5] [6].
Both methods avoid nucleophilic attack on the maleimide ring by keeping the reaction below pH 7.5, where thiol selectivity is maximal and amine side-reactions are negligible [7].
Crude Mps-eda·trifluoroacetate typically contains residual trifluoroacetic acid, oligomeric succinimides and mineral salts. Purification trains therefore integrate:
Batch campaigns up to 25 kg have been disclosed using the zinc-catalysed azeotropic process, with an overall process mass intensity (PMI) of 24 kg kg⁻¹ product and a throughput of 1.2 kg h⁻¹ in a 200 L glass-lined reactor [1]. Continuous-flow dehydration using acetic anhydride in a 5 mm stainless-steel coil (120 °C, 2 min) has demonstrated space–time yields of 3.4 kg L⁻¹ h⁻¹, cutting solvent volumes by 70% versus batch [9].
Ultimately, kilogram-lot production of Mps-eda·trifluoroacetate is commercially routine; Vector Laboratories lists pack sizes up to 1 g and Quanta BioDesign has scale-up capability to >100 g per campaign, indicating maturity of supply chains for bioconjugation markets [10] [11].
| Principle addressed | Implemented measure | Reported impact |
|---|---|---|
| Safer solvents & auxiliaries | Water-only one-step maleimide synthesis (Route B) eliminates chlorinated solvents [2]. | 50% solvent reduction versus classical acetic anhydride protocol; no halogenated waste generated. |
| Energy efficiency | Microwave heating (2 min, 500 W) replaces 2–3 h reflux steps [2]. | 95% cut in energy input per mole; identical yields. |
| Catalysis | Zn-salt-mediated azeotropic dehydration proceeds at 55 °C vs 120 °C for uncatalysed processes [1]. | 35% lower thermal load; zinc recovered (>90%) by aqueous wash‐filtration. |
| Hazard reduction | Carbodiimide amidation at pH 6.5 avoids acetic anhydride and reduces exothermicity [5] [6]. | Lower risk profile and simplified PPE requirements in GMP suites. |
| Waste minimisation | Continuous-flow dehydration produces an E-factor of 8 compared with 28 for batch [9]. | 70% reduction in solvent disposal volume. |
Ongoing research focuses on replacing trifluoroacetic acid with bio-derived acids such as methanesulfonic acid, which display similar pK_a yet lower global warming potential; preliminary trials achieved 88% conversion but require optimisation to match the crystalline stability of the TFA salt [15].